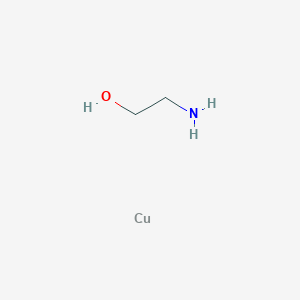

Copper ethanolamine

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H7CuNO |

|---|---|

Molecular Weight |

124.63 g/mol |

IUPAC Name |

2-aminoethanol;copper |

InChI |

InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2; |

InChI Key |

PNWFFTWFSDDZTE-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of copper ethanolamine complexes

An In-depth Technical Guide on the Synthesis and Characterization of Copper-Ethanolamine Complexes

Introduction

Copper, a versatile transition metal, forms a wide array of coordination complexes with various ligands. Among these, complexes with ethanolamines (monoethanolamine, diethanolamine, and triethanolamine) have garnered significant interest due to their diverse applications, ranging from catalysis and wood preservation to their potential in the development of novel therapeutic agents.[1][2][3] Ethanolamines, possessing both amino and hydroxyl functional groups, can act as bidentate or tridentate ligands, forming stable chelate rings with the copper(II) ion.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of copper-ethanolamine complexes, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Copper-Ethanolamine Complexes

The synthesis of copper-ethanolamine complexes is typically achieved through the reaction of a copper(II) salt with the desired ethanolamine (B43304) ligand in an appropriate solvent, often water or an alcohol. The stoichiometry of the reactants, pH, and reaction conditions can be varied to yield complexes with different copper-to-ligand ratios and coordination geometries.[6][7] Common copper precursors include copper(II) sulfate, copper(II) chloride, copper(II) acetate (B1210297), and copper(II) carbonate.[4][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Bis(monoethanolamine)copper(II) Complex from Copper Carbonate

This protocol describes the synthesis of a chelated copper-monoethanolamine complex using copper carbonate.

-

Materials: Powdered copper carbonate (CuCO₃), monoethanolamine (MEA), triethanolamine (B1662121) (TEA), and water.

-

Procedure: a. To a mixture of 20 grams of monoethanolamine and 26 grams of triethanolamine, add 38 grams of water and mix gently at room temperature.[10] b. Slowly add 17 grams of powdered copper carbonate to the amine-water mixture with continuous gentle stirring.[10] c. Continue stirring for approximately 3-4 minutes until a dark blue solution is formed, indicating the formation of the copper complex.[10] d. The resulting solution should be clear with no undissolved copper carbonate.[10]

Protocol 2: Synthesis of Copper-Monoethanolamine Complex for Nanowire Growth

This protocol outlines the preparation of a copper-monoethanolamine complex solution used as a precursor for copper nanowire (Cu NW) synthesis.[4]

-

Materials: Copper chloride (CuCl₂), monoethanolamine (MEA), sodium hydroxide (B78521) (NaOH), and hydrated hydrazine (B178648) (N₂H₄).

-

Procedure: a. Prepare a solution with a final NaOH concentration of 15 M. b. Add CuCl₂ as the copper precursor to the alkaline solution. c. Introduce monoethanolamine as the complexing agent to a final concentration of 210 mM.[4] The solution will exhibit an absorption peak around 630 nm, corresponding to the Cu(MEA)₄(OH)₂ and Cu(OH)₄²⁻ complexes.[4] d. The reaction is typically carried out at 60 °C.[4] e. Hydrated hydrazine is subsequently added as a reducing agent to proceed with the nanowire synthesis.[4]

Protocol 3: Synthesis of Copper(II) Acetate-Ethanolamine Complex

This method is used to synthesize metal acetate-ethanolamine complexes for catalytic applications.[8]

-

Materials: Copper(II) acetate [Cu(OAc)₂], ethanolamine (EA), and isopropanol.

-

Procedure: a. Prepare a precursor solution by mixing copper(II) acetate and monoethanolamine in isopropanol.[8] b. The reaction leads to the formation of the Cu(OAc)₂(EA) complex, which is typically a viscous liquid.[8]

Synthesis Workflow

The general process for synthesizing copper-ethanolamine complexes can be visualized as follows:

Caption: General experimental workflow for the synthesis of copper-ethanolamine complexes.

Characterization of Copper-Ethanolamine Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex, providing information about the coordination environment of the copper(II) ion. The d-d transitions of the Cu(II) center are sensitive to the nature and geometry of the ligands.

Experimental Protocol:

-

Instrumentation: A standard UV-Vis spectrophotometer (e.g., Hilger UVSPEK, Hitachi-150) is used.[11][12]

-

Sample Preparation: Prepare solutions of the copper-ethanolamine complex of known concentrations in a suitable solvent (e.g., water).

-

Measurement: Record the absorption spectra over a wavelength range of approximately 200-1100 nm.[11][13] The absorption peak of aqueous CuSO₄ solution appears at around 837 nm.[11] Upon complexation with ethanolamines in an alkaline medium, this peak shifts to lower wavelengths (a blueshift).[11]

Quantitative Data:

| Complex Type | Wavelength (λmax) | Observations | Reference |

| Cu(II)-Monoethanolamine | 620 mµ | Peak for 1:3 metal-ligand ratio. | [12] |

| Cu(II)-Monoethanolamine (MEA) | 630 nm | Corresponds to Cu(MEA)₄(OH)₂ and Cu(OH)₄²⁻ complexes. | [4] |

| Cu(II)-Diethanolamine | 580 mµ, 900 mµ | Job's plots indicate the formation of CuD⁺, CuD₂²⁺, and CuD₃²⁺. | [6] |

| Cu(II)-Triethanolamine (TEA) | 720 nm | In the presence of NaOH, indicates preferential complexation of TEA. | [11] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination. The vibrational frequencies of the amine (-NH₂) and hydroxyl (-OH) groups of ethanolamine shift upon bonding to the copper ion.

Experimental Protocol:

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: Samples can be prepared as KBr pellets or analyzed directly if liquid.

-

Measurement: Record the infrared spectra typically in the range of 4000-400 cm⁻¹.

Quantitative Data:

| Functional Group | Ligand (Ethanolamine) Wavenumber (cm⁻¹) | Copper-Ethanolamine Complex | Observations | Reference |

| -NH₂ Stretching | 3199 (asymmetric), 3112 (symmetric) | Shifted | Confirms the involvement of the -NH₂ group in complex formation. | [14][15] |

| -NH₂ Bending | 1390-1331 | Shifted | Confirms coordination through the nitrogen atom. | [14][15] |

| C-H (Methylene) Stretching | 2947-2764 | Present | Characteristic of the ethanolamine backbone. | [16] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry around the copper center. Copper(II) complexes with ethanolamine often exhibit distorted octahedral or square pyramidal geometries.[17][18][19]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the complex suitable for diffraction, often by slow evaporation of the solvent from the reaction mixture.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed 3D model of the complex.

Structural Insights: In a trans-Bis(ethanolamine-N,O)bis(saccharinato-N)copper(II) complex, the Cu(II) center was found to have an octahedral coordination, with two bidentate ethanolamine ligands and two saccharinate ligands in a trans configuration.[20] Another study on a complex with N,N-diethyl-1,2-ethanediamine revealed a distorted square-pyramidal coordination environment for the copper(II) centers.[17]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the complexes. TGA measures the change in mass as a function of temperature, indicating the loss of ligands or solvent molecules.

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer, optionally coupled with a DSC.

-

Sample Preparation: Place a small, accurately weighed amount of the sample in a crucible.

-

Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate and record the mass loss versus temperature.

Decomposition Behavior: For a theophyllinato Cu(II) complex with diethanolamine, thermogravimetric analysis showed that the tridentate alcoholate anions are fragmented and evolved between 125 and 275°C, while the degradation of the theophyllinate anions begins at 350°C.[21] Generally, the decomposition involves initial dehydration followed by the degradation of the organic ligands, with the final product often being copper oxide.[21][22]

Coordination and Application Pathway

The coordination of ethanolamine to a copper(II) ion is a fundamental step that dictates the properties and subsequent applications of the complex. This interaction is crucial for applications such as catalysis and its potential role in biological systems.

Caption: Coordination of ethanolamine with Cu(II) and resulting application pathways.

Relevance in Drug Development

The biological activity of copper complexes is an area of intense research. The coordination of ligands to a copper center can enhance the therapeutic properties of the organic molecule.[2][23] Copper complexes have shown potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.[3][23] The mechanism of action often involves the generation of reactive oxygen species (ROS) that can lead to DNA degradation or the inhibition of crucial enzymes like proteasomes.[1][23] While simple copper salts can be toxic, their formulation into chelated complexes, such as with ethanolamines, can modulate their bioavailability and reduce toxicity, making them more suitable for therapeutic applications.[1] The ability of these complexes to interact with biomolecules makes them promising candidates for the design of new metallodrugs.[2]

Conclusion

Copper-ethanolamine complexes represent a versatile class of coordination compounds with well-defined synthesis routes and a host of characterization techniques available for their structural and property elucidation. The straightforward synthesis, coupled with the rich coordination chemistry of the copper(II) ion, allows for the tuning of their properties for specific applications. For researchers in materials science, catalysis, and particularly drug development, these complexes offer a promising platform for further investigation and innovation. A thorough understanding of their synthesis and characterization, as outlined in this guide, is the foundational step toward harnessing their full potential.

References

- 1. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. woodpreservation.ca [woodpreservation.ca]

- 8. researchgate.net [researchgate.net]

- 9. RE 81 - Bis(ethylenediamine) copper(II) sulphate (copper ethylenediamine sulphate) [cipac.org]

- 10. US4324578A - Method of preparing a copper complex for use as an algaecide - Google Patents [patents.google.com]

- 11. ias.ac.in [ias.ac.in]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. quasar.physics.uvt.ro [quasar.physics.uvt.ro]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Copper(ii) complexes with NNO ligands: synthesis, crystal structures, DNA cleavage, and anticancer activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. earthlinepublishers.com [earthlinepublishers.com]

- 20. trans-Bis(ethanolamine-N,O)bis(saccharinato-N)copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 23. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Copper(II)-Ethanolamine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of copper(II) complexes with ethanolamine (B43304) (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of coordination chemistry, materials science, and drug development, where copper complexes are of significant interest.[1][2]

Introduction to Copper(II)-Ethanolamine Complexes

Ethanolamines are a class of organic compounds containing both hydroxyl and amino functional groups, making them excellent chelating agents for metal ions. Copper(II) ions readily form stable complexes with mono-, di-, and triethanolamine. These complexes exhibit a range of coordination geometries and physicochemical properties that are dependent on the specific ethanolamine ligand, the metal-to-ligand ratio, and the pH of the solution. The formation of these complexes is often accompanied by distinct color changes, a characteristic feature of d-block metal coordination chemistry. The interaction of ethanolamines with copper(II) can involve coordination through the nitrogen of the amino group and the oxygen of the hydroxyl group, which can also be deprotonated to form a more stable chelate ring.

Stability and Formation Constants

The stability of copper(II)-ethanolamine complexes in aqueous solutions is a critical parameter that governs their behavior and potential applications. The formation of these complexes occurs in a stepwise manner, with successive addition of ethanolamine ligands to the copper(II) ion. The stability of these complexes is quantified by their stepwise (K) and overall (β) formation constants, which are typically determined using potentiometric titration and spectrophotometric methods.

Table 1: Stepwise Stability Constants (log K) of Copper(II)-Monoethanolamine (MEA) Complexes

| Stepwise Reaction | log K |

| Cu²⁺ + MEA ⇌ [Cu(MEA)]²⁺ | 4.35 |

| [Cu(MEA)]²⁺ + MEA ⇌ [Cu(MEA)₂]²⁺ | 3.75 |

| [Cu(MEA)₂]²⁺ + MEA ⇌ [Cu(MEA)₃]²⁺ | 3.05 |

| [Cu(MEA)₃]²⁺ + MEA ⇌ [Cu(MEA)₄]²⁺ | 2.05 |

Note: Values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Table 2: Stability Constants (log K) of Copper(II)-Diethanolamine (DEA) Complexes [3]

| Complex Species | log K |

| [Cu(DEA)]²⁺ | 2.92 |

| [Cu(DEA)₂]²⁺ | 2.18 |

| [Cu(DEA)₃]²⁺ | 1.60 |

Note: The formation of various hydroxy complexes of copper(II) with diethanolamine has also been reported.[3]

Thermodynamic Properties

The formation of copper(II)-ethanolamine complexes is governed by thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes. These parameters provide insights into the nature of the bonding and the driving forces of the complexation reaction. Calorimetry is the primary technique used to determine the enthalpy changes associated with complex formation.

Table 3: Thermodynamic Parameters for the Formation of Copper(II)-Ethylenediamine Complexes (as an analogue for Ethanolamine) [4]

| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Cu²⁺ + en ⇌ [Cu(en)]²⁺ | 10.55 | -60.2 | -55.2 | 17 |

| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | 9.05 | -51.7 | -58.6 | -23 |

Note: "en" denotes ethylenediamine (B42938). Data for ethylenediamine is presented as a close structural and electronic analogue to monoethanolamine.

Structural and Spectroscopic Properties

The coordination of ethanolamines to copper(II) results in complexes with distinct structural and spectroscopic features. The Jahn-Teller effect, characteristic of d⁹ copper(II) ions, often leads to distorted coordination geometries.

Crystal Structure and Coordination Geometry

Single-crystal X-ray diffraction studies have provided detailed structural information for several copper(II)-ethanolamine complexes. These studies reveal that ethanolamines can act as bidentate or tridentate ligands. The coordination geometry around the copper(II) center is typically a distorted octahedron or square pyramid.

For instance, in binuclear copper(II) complexes with triethanolamine, two copper centers can be bridged by deprotonated ethanol (B145695) groups of the TEA ligands.[5] In mononuclear complexes, the ethanolamine ligands and other co-ligands coordinate to a central copper atom.

Table 4: Selected Bond Lengths in a Binuclear Copper(II)-Triethanolamine Complex [5]

| Bond | Bond Length (Å) |

| Cu-O (bridging) | ~1.95 |

| Cu-N (TEA) | ~2.10 |

| Cu-O (TEA) | ~2.05 |

Spectroscopic Characterization

UV-Visible Spectroscopy: The formation of copper(II)-ethanolamine complexes is readily monitored by UV-Visible spectroscopy. The d-d electronic transitions of the copper(II) ion are sensitive to the ligand field environment. As ethanolamine ligands replace water molecules in the coordination sphere of the aqueous copper(II) ion, a characteristic blue shift in the absorption maximum is observed, resulting in the formation of a deep blue colored solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic copper(II) complexes. The EPR spectrum provides information about the electronic structure and the coordination environment of the copper(II) ion. The g-values and hyperfine coupling constants (A) are sensitive to the nature of the donor atoms and the geometry of the complex. For copper(II)-diethanolamine complexes, EPR studies have been conducted to elucidate their stereochemistry.[6]

Table 5: EPR Spectral Parameters for a Copper(II)-Diethanolamine Complex [6]

| Parameter | Value |

| g∥ | 2.24 |

| g⊥ | 2.06 |

| A∥ (x 10⁻⁴ cm⁻¹) | 180 |

Experimental Protocols

Synthesis of a Copper(II)-Ethanolamine Complex

A general procedure for the synthesis of a copper(II)-monoethanolamine complex is as follows:

-

Dissolve a known amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water to prepare a stock solution of known concentration.

-

In a separate beaker, prepare an aqueous solution of monoethanolamine of a specific concentration.

-

Slowly add the monoethanolamine solution to the copper(II) sulfate solution while stirring continuously.

-

A color change from light blue to deep blue will indicate the formation of the complex.

-

The resulting solution can be used for further analysis, or the solid complex can be precipitated by the addition of a suitable organic solvent like ethanol and collected by filtration.

Potentiometric Titration for Stability Constant Determination

The stepwise stability constants of copper(II)-ethanolamine complexes can be determined by potentiometric titration.[7]

-

Prepare solutions of known concentrations of copper(II) nitrate, monoethanolamine, and a strong acid (e.g., nitric acid). The ionic strength of the solutions should be maintained constant using a background electrolyte (e.g., KNO₃).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate a solution containing the copper(II) salt and monoethanolamine with a standard solution of a strong base (e.g., NaOH) of known concentration.

-

Record the pH of the solution after each addition of the base.

-

The titration data is then analyzed using computer programs to calculate the stepwise formation constants of the complexes.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry of a complex in solution.[7][8]

-

Prepare equimolar solutions of copper(II) sulfate and monoethanolamine.

-

Prepare a series of solutions by mixing the copper(II) and monoethanolamine solutions in varying mole fractions, while keeping the total volume constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.

-

Plot the absorbance as a function of the mole fraction of the ligand.

-

The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of copper(II)-ethanolamine complexes.

Caption: Stepwise formation of copper(II)-monoethanolamine complexes.

Caption: Experimental workflow for Job's method.

Applications in Drug Development

Copper complexes are increasingly being investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents.[1][2] The ability of ethanolamines to form stable complexes with copper(II) makes them attractive ligands for the design of new metallodrugs. The physicochemical properties detailed in this guide, such as stability and structure, are crucial for understanding the mechanism of action and for the rational design of copper-based therapeutic agents. The coordination of ethanolamine to copper(II) can modulate the redox potential of the metal center and influence its interaction with biological macromolecules.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical properties of copper(II)-ethanolamine complexes. The data on stability constants, thermodynamic parameters, and structural and spectroscopic features highlight the rich coordination chemistry of these compounds. The experimental protocols offer a practical guide for their synthesis and characterization. A thorough understanding of these properties is essential for the continued development of applications for these versatile complexes in various scientific and industrial fields, including their promising role in the design of novel therapeutic agents.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, NN′-dimethylethylenediamine, and NN-dimethylethylenediamine: log K, ΔH, and ΔS values - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. asdlib.org [asdlib.org]

Unveiling the Architecture of Copper-Ethanolamine Complexes: A Technical Guide to Crystal Structure Analysis

For Immediate Release

A comprehensive technical guide detailing the synthesis, crystallographic analysis, and structural characteristics of copper-ethanolamine complexes is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the experimental protocols and quantitative data essential for understanding the intricate three-dimensional structures of these coordination compounds.

This technical guide offers a meticulous examination of the crystal structure of copper-ethanolamine complexes, presenting detailed methodologies for their synthesis and single-crystal X-ray diffraction analysis. The document is designed to be a critical resource for scientists engaged in the fields of inorganic chemistry, materials science, and pharmacology, where a precise understanding of molecular structure is paramount for predicting and modifying chemical behavior.

Experimental Protocols

The synthesis and crystallization of copper-ethanolamine complexes are foundational to their structural elucidation. The following sections provide detailed experimental procedures for the preparation of single crystals suitable for X-ray diffraction analysis.

Synthesis of Bis[2-(2-aminoethylamino)ethanol]copper(II) Dinitrate

A representative protocol for the synthesis of a copper-ethanolamine derivative involves the reaction of a copper(II) salt with an ethanolamine-based ligand. In a typical procedure, copper(II) nitrate (B79036) dihydrate (0.5 mol) dissolved in 50 ml of methanol (B129727) is slowly added to a solution of N-(2-hydroxyethyl)ethylenediamine (1 mol) in 50 ml of methanol. The resulting mixture is then refluxed for two hours. Following the reaction, the solution volume is reduced to 10 ml via rotary evaporation. Pink-colored single crystals of bis[2-(2-aminoethylamino)ethanol]copper(II) dinitrate suitable for X-ray analysis can be obtained by vapor diffusion of diethyl ether into the concentrated methanol solution.[1]

Synthesis of bis{2-[(2-hydroxyethyl)amino]ethanol}copper(II) Terephthalate

In a similar synthetic approach, a copper(II) complex with diethanolamine (B148213) was prepared. This procedure demonstrates the versatility of copper to form complexes with related amino alcohols.

References

An In-depth Technical Guide to the Formation Constants of Copper-Ethanolamine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation constants of complexes formed between copper(II) ions and various ethanolamines, including monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA). This document summarizes quantitative data, details experimental protocols, and presents visual representations of the complexation process and experimental workflows.

Introduction to Copper-Ethanolamine Complexation

Copper(II) ions readily form stable complexes with ethanolamines in aqueous solutions. Ethanolamines, which possess both amino and hydroxyl functional groups, can act as multidentate ligands. The complexation ability is significantly influenced by the pH of the solution, as the deprotonation of the hydroxyl groups at higher pH values can lead to the formation of more stable chelate rings. The study of these formation constants is crucial in various fields, including analytical chemistry, environmental science, and the development of therapeutic agents.

Quantitative Data: Formation Constants

The stability of copper-ethanolamine complexes is quantified by their formation constants (log K). The following tables summarize the stepwise and overall formation constants for various copper(II)-ethanolamine complexes as determined by different experimental methods.

Table 1: Formation Constants of Copper(II)-Monoethanolamine (MEA) Complexes

| Complex Species | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference |

| [Cu(MEA)]²⁺ | 4.35 | 30 | 0.1, 0.2, 0.5, 1.0 (KNO₃) | Potentiometry | [1] |

| [Cu(MEA)₂]²⁺ | 7.89 (β₂) | 30 | 0.1, 0.2, 0.5, 1.0 (KNO₃) | Potentiometry | [1] |

| [Cu(MEA)₃]²⁺ | 10.34 (β₃) | 30 | 0.1, 0.2, 0.5, 1.0 (KNO₃) | Potentiometry | [1] |

| [Cu(MEA)₄]²⁺ | 11.54 (β₄) | 30 | 0.1 (MEA ion) | Polarography | [1] |

| [Cu(MEA)(OH)]⁺ | 11.37 (β) | 30 | 1.0 (KNO₃) | Potentiometry | [1] |

| [Cu(MEA)₂(OH)]⁺ | 14.54 (β) | 30 | 1.0 (KNO₃) | Potentiometry | [1] |

Table 2: Formation Constants of Copper(II)-Diethanolamine (DEA) Complexes

| Complex Species | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference |

| [Cu(DEA)]²⁺ | 2.95 | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |

| [Cu(DEA)₂]²⁺ | 5.25 (β₂) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |

| [Cu(DEA)₃]²⁺ | 6.85 (β₃) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |

| [Cu(DEA)(OH)]⁺ | 8.25 (β) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |

| [Cu(DEA)₂(OH)]⁺ | 10.85 (β) | 30 | 0.1, 0.2, 0.5, 1.0 (DEA ion) | Potentiometry | [2] |

Table 3: Formation Constants of Copper(II)-Triethanolamine (TEA) Complexes

| Complex Species | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference |

| [Cu(TEA)]²⁺ | 4.30 | 25 | 1.0 | Spectrophotometry | [3][4] |

| [Cu(TEA)(OH)]⁺ | 10.05 (β) | 25 | 1.0 | Spectrophotometry | [3][4] |

| [Cu₂(TEA)₂(OH)₂]²⁺ | 22.10 (β) | 25 | 1.0 | Spectrophotometry | [3][4] |

Note: β values represent overall formation constants, while K values represent stepwise formation constants. Some β values in the tables are for reactions involving hydroxide (B78521) ions.

Experimental Protocols

The determination of formation constants for copper-ethanolamine complexes predominantly relies on potentiometric and spectrophotometric titrations.

3.1 Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes. The general procedure involves the following steps:

-

Solution Preparation: Standard solutions of copper(II) salt (e.g., CuSO₄ or Cu(NO₃)₂), ethanolamine (B43304), a strong acid (e.g., HNO₃ or HClO₄), and a strong base (e.g., NaOH or KOH) are prepared. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[5]

-

Electrode Calibration: A glass electrode and a reference electrode (e.g., Ag/AgCl) are calibrated using standard buffer solutions to ensure accurate pH measurements.

-

Titration Procedure: A known volume of a solution containing the copper(II) salt, ethanolamine, and a strong acid is placed in a thermostated vessel. The solution is then titrated with a standard solution of a strong base. The pH or potential is recorded after each addition of the titrant.

-

Data Analysis: The formation curve (n̄ vs. pL, where n̄ is the average number of ligands bound per metal ion and pL is the negative logarithm of the free ligand concentration) is constructed from the titration data. The stepwise formation constants are then calculated from this curve using computational methods.

3.2 Spectrophotometric Titration

Spectrophotometric methods are employed when the complex species exhibit distinct absorption spectra in the UV-Vis range.

-

Solution Preparation: A series of solutions are prepared with a constant concentration of copper(II) ions and varying concentrations of the ethanolamine ligand. The pH and ionic strength of the solutions are maintained at constant values.[6]

-

Spectral Measurements: The absorbance of each solution is measured at different wavelengths using a spectrophotometer. The wavelength of maximum absorbance (λ_max) for the complex is identified.

-

Method of Continuous Variations (Job's Plot): To determine the stoichiometry of the complex, Job's method of continuous variations is often used.[6][7] A series of solutions are prepared where the mole fraction of the metal ion is varied from 0 to 1, while the total molar concentration of the metal and ligand remains constant. The absorbance is plotted against the mole fraction of the metal ion, and the stoichiometry is determined from the position of the maximum absorbance.

-

Data Analysis: The formation constants are calculated from the absorbance data using various graphical or computational methods, such as the least-squares method.[3][4]

Visualizations

4.1 Stepwise Formation of Copper(II)-Monoethanolamine Complexes

The following diagram illustrates the sequential addition of monoethanolamine (MEA) ligands to a copper(II) ion in an aqueous solution.

4.2 Experimental Workflow for Potentiometric Titration

The logical flow of a typical potentiometric titration experiment for determining formation constants is depicted below.

References

- 1. ias.ac.in [ias.ac.in]

- 2. ias.ac.in [ias.ac.in]

- 3. Spectrophotometric study of complex formation in copper(II) mono-, di-, and tri-ethanolamine systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Spectrophotometric study of complex formation in copper(II) mono-, di-, and tri-ethanolamine systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]

Spectroscopic Investigations of Copper-Ethanolamine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic studies concerning the interaction between copper (II) ions and ethanolamine (B43304). The complexation of copper with ethanolamine and its derivatives is of significant interest due to its relevance in various fields, including biochemistry, catalysis, and the development of therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to Copper-Ethanolamine Complexes

Copper, an essential trace element, plays a crucial role in numerous biological processes. Its ability to form stable complexes with a variety of ligands, including amino alcohols like ethanolamine, is fundamental to its function. Ethanolamines can act as bidentate or tridentate ligands, coordinating with the copper ion through their amino and hydroxyl groups. Spectroscopic techniques are powerful tools for elucidating the structure, stability, and stoichiometry of these copper-ethanolamine complexes.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various spectroscopic and potentiometric studies on copper-ethanolamine interactions. These include stability constants and key spectral features observed in UV-Vis and EPR spectroscopy.

Table 1: Stability Constants of Copper(II)-Monoethanolamine Complexes [1]

| Complex Species | Log K (at 25°C, zero ionic strength) |

| [Cu(MEA)]²⁺ | 4.35 |

| [Cu(MEA)₂]²⁺ | 7.75 |

| [Cu(MEA)₃]²⁺ | 10.05 |

| [Cu(MEA)₄]²⁺ | 11.25 |

| [Cu(MEA)(OH)]⁺ | -2.85 |

| [Cu(MEA)₂(OH)]⁺ | -9.25 |

MEA refers to monoethanolamine.

Table 2: UV-Visible Spectroscopic Data for Copper(II)-Ethanolamine Complexes

| Complex | Wavelength (λmax, mµ) | Molar Extinction Coefficient (ε) | Reference |

| CuA²⁺, CuA₂²⁺, CuA₃²⁺ | 920, 760, 620 | Not specified | [2] |

| CuD²⁺, CuD₂²⁺, CuD₃²⁺ | 900, 900, 580 | E₁=18.5, E₂=21.3, E₃=21.1 (at 900 mµ) | [3] |

| Copper(II)-Ethanolamine | Shift from 550 nm to ~680 nm | Not specified | [4] |

A denotes monoethanolamine and D denotes diethanolamine (B148213).

Table 3: Electron Paramagnetic Resonance (EPR) Spectral Parameters for Copper(II)-Diethanolamine Complexes [5]

| Complex Ratio (Cu:DEA) | g∥ | g⊥ | A∥ (G) | A⊥ (G) |

| 1:1 | 2.194 | 2.05 | 160 | 25 |

| 1:2 | 2.208 | 2.05 | 155 | 25 |

DEA refers to diethanolamine.

Experimental Protocols

This section details the methodologies employed in the spectroscopic analysis of copper-ethanolamine interactions, providing a guide for replicating these key experiments.

Synthesis of Copper-Diethanolamine Complexes[5]

A common method for the preparation of copper-diethanolamine complexes involves the following steps:

-

Dissolution: Dissolve Copper(II) chloride dihydrate (CuCl₂·2H₂O) in deionized water.

-

Mixing: Add diethanolamine (DEA) to the copper solution in the desired molar ratio (e.g., 1:1 or 1:2).

-

Precipitation: Treat the reaction mixture with aqueous ethanol (B145695) (50% v/v) to induce the formation of the complex as a precipitate.

-

Isolation and Purification: Separate the formed complex by filtration.

-

Crystallization: Recrystallize the complex from aqueous ethanol.

-

Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Spectrophotometric Analysis (UV-Vis)[2][3]

UV-Visible spectrophotometry is utilized to determine the formation and stoichiometry of the complexes.

-

Instrumentation: A UV-Vis spectrophotometer (e.g., Hilger UVSPEK) is used for absorbance measurements.

-

Sample Preparation: Prepare a series of solutions containing varying molar ratios of copper(II) salt and ethanolamine at a constant pH. The pH can be controlled using appropriate buffers.

-

Data Acquisition: Record the absorption spectra of the solutions over a specific wavelength range (e.g., 500-1000 nm).

-

Analysis (Job's Method): Employ the method of continuous variations (Job's plot) to determine the stoichiometry of the complexes. This involves plotting the absorbance at a specific wavelength against the mole fraction of the ligand. The peak of the plot indicates the metal-to-ligand ratio in the complex.[3][4]

Electron Paramagnetic Resonance (EPR) Spectroscopy[5]

EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the copper(II) ion.

-

Instrumentation: An X-band EPR spectrometer (e.g., RADIOPAN SE/X-2542) is used.

-

Sample Preparation: The synthesized copper-ethanolamine complexes are analyzed as polycrystalline powders.

-

Data Acquisition: Record the EPR spectra at various temperatures (e.g., 100–450 K). The magnetic field is monitored using an NMR gaussmeter.

-

Data Analysis: Analyze the spectra to determine the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥), which provide insights into the geometry of the complex.

Fourier-Transform Infrared (FTIR) Spectroscopy[6]

FTIR spectroscopy is used to identify the functional groups of ethanolamine involved in the coordination with the copper ion.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: Prepare samples of the free ligand (ethanolamine) and the copper-ethanolamine complex.

-

Data Acquisition: Record the infrared spectra of the samples.

-

Analysis: Compare the spectra of the complex with that of the free ligand. Shifts in the vibrational frequencies of the N-H and O-H stretching and bending modes can confirm the coordination of these groups to the copper ion. For instance, peaks near 3400 cm⁻¹ (N-H stretching) and 1600 cm⁻¹ (N-H bending) are indicative of the amine group's involvement.[6]

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and analysis of copper-ethanolamine complexes and a simplified representation of the complexation equilibrium.

Conclusion

The spectroscopic study of copper-ethanolamine interactions reveals the formation of various complex species, with their stability and structure being highly dependent on factors such as pH and the molar ratio of the reactants. UV-Vis, EPR, and FTIR spectroscopy are indispensable techniques for characterizing these complexes. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research in this area, which is crucial for advancements in fields ranging from bioinorganic chemistry to the design of novel therapeutic agents.

References

A Technical Deep Dive into the Thermal Decomposition of Copper-Ethanolamine Chelates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermal decomposition of copper-ethanolamine chelates. Understanding the thermal stability and degradation pathways of these complexes is crucial for their application in various fields, including the development of novel therapeutic agents and advanced materials. This document outlines detailed experimental protocols, presents a comparative analysis of quantitative thermal data, and visualizes the decomposition workflows for copper chelates of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA).

Introduction

Copper-ethanolamine chelates are coordination complexes formed between copper(II) ions and one or more ethanolamine (B43304) ligands. The nature of the ethanolamine (primary, secondary, or tertiary amine) significantly influences the structure, stability, and decomposition behavior of the resulting chelate. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of these compounds. The data derived from such analyses provide critical insights into decomposition temperatures, mass loss events, and the energetic changes associated with the degradation process. This guide synthesizes findings from various studies to offer a detailed perspective on the subject.

Experimental Protocols

The following section details a generalized yet comprehensive methodology for the thermal analysis of copper-ethanolamine chelates, based on established research practices.

Synthesis of Copper-Ethanolamine Chelates

A general synthesis procedure involves the reaction of a copper(II) salt (e.g., copper(II) sulfate, copper(II) chloride) with the respective ethanolamine in an appropriate solvent.

Materials:

-

Copper(II) salt (e.g., CuSO₄·5H₂O, CuCl₂·2H₂O)

-

Monoethanolamine (MEA), Diethanolamine (DEA), or Triethanolamine (TEA)

-

Solvent (e.g., deionized water, ethanol)

Procedure:

-

Dissolve a known molar quantity of the copper(II) salt in the chosen solvent with gentle heating and stirring.

-

Separately, prepare a solution of the ethanolamine ligand in the same solvent. The molar ratio of copper to ligand is a critical parameter and should be controlled based on the desired complex stoichiometry.

-

Slowly add the ligand solution to the copper salt solution while maintaining constant stirring.

-

The formation of the chelate is often indicated by a distinct color change, typically to a deep blue or purple solution.

-

The resulting solution may be heated under reflux for a specified period to ensure complete reaction.

-

The solid chelate can be isolated by cooling the solution to induce crystallization or by solvent evaporation.

-

The collected crystals are then washed with a suitable solvent and dried in a desiccator.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Instrumentation:

-

A simultaneous thermal analyzer (TGA/DSC) is recommended for concurrent data acquisition.

Experimental Conditions:

-

Sample Mass: Accurately weigh 5-10 mg of the dried copper-ethanolamine chelate into an inert crucible (e.g., alumina, platinum).

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Range: The analysis is typically conducted from ambient temperature to 800-1000 °C.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is used to study the thermal decomposition without oxidative effects. A consistent purge rate (e.g., 50 mL/min) is maintained.

-

Data Acquisition: The instrument records mass loss (TGA) and heat flow (DSC) as a function of temperature.

Quantitative Data Presentation

The thermal decomposition of copper-ethanolamine chelates is a multi-stage process. The following tables summarize the key quantitative data obtained from TGA and DSC analyses.

Table 1: Thermal Decomposition Data for Copper-Monoethanolamine (MEA) Adduct

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 50.0 - 230.0 | 78.3 | Reaction and decomposition of MEA and CuBr₂.[1] |

| 2 | 230.0 - 450.0 | 6.9 | Decomposition of remaining CuBr₂.[1] |

| 3 | 450.0 - 700.0 | - | Formation of CuO residue (5.6% of initial mass).[1] |

Note: Data is for a mixture of MEA and CuBr₂.

Table 2: Thermal Decomposition Data for a Dimeric Copper-Diethanolamine (DEA) Complex

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Associated Process |

| 1 | Ambient - 135 | - | Stable region |

| 2 | 135 - 270 | 174, 230 | Degradation of diethanolamine ligands. |

| 3 | 270 - 750 | - | Decomposition of the remaining organic moiety to form CuO. |

Table 3: Comparative Thermal Stability of Divalent Metal Triethanolamine (TEA) Complexes

| Metal Ion | Initial Decomposition Temperature (°C) |

| Ti(II) | ~280 |

| Mn(II) | ~280 |

| Fe(II) | ~260 |

| Ni(II) | ~240 |

| Zn(II) | ~220 |

| Cu(II) | ~200 |

This table indicates that the Cu(II)-TEA complex is the least thermally stable among the tested divalent transition metals.

Visualization of Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and decomposition processes.

References

literature review on copper ethanolamine coordination chemistry

An In-depth Guide to the Coordination Chemistry of Copper-Ethanolamine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the coordination chemistry between copper(II) ions and ethanolamine (B43304) (MEA). It covers the synthesis, structural characterization, solution chemistry, and stability of these complexes, with a focus on quantitative data and detailed experimental methodologies relevant to research and development. The unique properties of these complexes make them significant in fields ranging from materials science to pharmacology.

Introduction to Copper-Ethanolamine Coordination

Copper(II) ions readily form stable complexes with monoethanolamine (MEA), which acts as a bidentate ligand, coordinating through both its amino (-NH₂) and hydroxyl (-OH) groups. This chelation results in the formation of stable five-membered rings, enhancing the thermodynamic stability of the resulting complexes. The coordination environment of the copper(II) center is typically a distorted square planar or octahedral geometry, a consequence of the Jahn-Teller effect common to d⁹ metal ions.[1][2] The nature and distribution of the complex species in solution are highly dependent on factors such as pH and the molar ratio of copper to ethanolamine.[3] These complexes are foundational in various applications, including the synthesis of copper nanowires, wood preservation, and catalysis.[3][4][5]

Synthesis of Copper-Ethanolamine Complexes

The synthesis of copper-ethanolamine complexes can be achieved through several straightforward methods, typically involving the reaction of a copper(II) salt or copper metal with monoethanolamine in an aqueous or alcoholic solution.

General Synthesis from Copper Salts

A common laboratory-scale synthesis involves the direct reaction of a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) acetate (B1210297) [Cu(OAc)₂], with MEA. The stoichiometry of the reactants can be adjusted to favor the formation of mono-, bis-, or tris-ligated complexes.

Synthesis from Copper Carbonate

An alternative method, particularly useful for producing solutions for applications like algaecides, involves the reaction of insoluble basic copper carbonate with MEA. This process effectively solubilizes the copper into a stable, deep blue complex solution.[6][7]

Solution Equilibria and Species Distribution

In aqueous solution, a series of equilibria govern the formation of different copper-ethanolamine species. Potentiometric and spectrophotometric studies have been instrumental in identifying these species and determining their stability.[8][9] The primary species formed are mononuclear complexes with varying numbers of MEA ligands, such as [Cu(MEA)]²⁺, [Cu(MEA)₂]²⁺, and [Cu(MEA)₃]²⁺.

At higher pH values, the hydroxyl groups of the coordinated ethanolamine can deprotonate, leading to the formation of hydroxy complexes like [Cu(MEA)(OH)]⁺ and [Cu(MEA)₂(OH)]⁺.[8] The distribution of these species is critically dependent on pH. At acidic to neutral pH, the protonated form of ethanolamine exists, and complexation is limited. As the pH increases into the alkaline range (pH 7-10), the deprotonated, neutral form of MEA becomes dominant, favoring the formation of the charged complexes.[3]

The following diagram illustrates the pH-dependent equilibrium between different copper-ethanolamine species in an aqueous solution.

Quantitative Data

The stability and structure of copper-ethanolamine complexes have been quantified through various analytical techniques. The following tables summarize key data from the literature.

Stability Constants

The thermodynamic stability of the complexes is described by their overall stability constants (β). These constants are typically determined by potentiometric titration at a specific temperature and ionic strength.[8]

| Complex Species | Log β₁ | Log β₂ | Log β₃ | Conditions | Reference |

| Cu(II)-Monoethanolamine | 4.35 | 7.89 | 10.15 | 30°C, 1.0 M MEA-ion | [8] |

| Cu(II)-Diethanolamine | 2.98 | 5.45 | 7.00 | 30°C | [9] |

Note: β₁, β₂, and β₃ represent the overall stability constants for the formation of ML, ML₂, and ML₃ complexes, respectively.

Spectroscopic Data

UV-Visible spectroscopy is a key tool for observing complex formation. The d-d transitions of the Cu(II) ion are sensitive to the ligand field, resulting in a characteristic blue shift and an increase in molar absorptivity as more ligands coordinate to the metal center.

| Complex System | λmax (nm) | Molar Absorptivity (ε) | Conditions | Reference |

| Cu(II)-MEA | ~680 | ~45 L·mol⁻¹·cm⁻¹ | pH 9.8, 0.1 M MEA-ion | [10] |

| Cu(II)-MEA | ~640 | ~60 L·mol⁻¹·cm⁻¹ | 2.0 M MEA | [10] |

Structural Parameters (from related complexes)

| Bond | Typical Length (Å) | Complex Type | Reference |

| Cu-N (equatorial) | 1.99 - 2.05 | Cu(II)-diamine/aminoalcohol | [11] |

| Cu-O (equatorial) | 1.95 - 2.00 | Cu(II)-aminoalcohol | [5] |

| Cu-O (axial) | 2.30 - 2.60 | Cu(II)-aqua/alcohol | [11] |

Note: Axial bonds are often elongated due to the Jahn-Teller effect.

Experimental Protocols

Protocol: Synthesis of a Copper-Monoethanolamine Solution

This protocol describes a general method for preparing a copper-ethanolamine complex solution from copper carbonate.[6]

-

Materials : Basic copper(II) carbonate (CuCO₃·Cu(OH)₂), monoethanolamine (MEA), deionized water, magnetic stirrer, beaker.

-

Procedure :

-

In a 250 mL beaker, add 20 g of monoethanolamine and 38 g of deionized water.

-

Place the beaker on a magnetic stirrer and begin gentle mixing at room temperature.

-

Slowly add 17 g of finely powdered copper carbonate to the aqueous MEA solution.

-

Continue stirring. The solid will begin to dissolve, and the solution will turn a deep royal blue.

-

Allow the reaction to proceed for 5-10 minutes, or until all the copper carbonate has dissolved completely.

-

The resulting solution is a stable stock of the copper-ethanolamine complex, typically with a pH around 10.[6]

-

Protocol: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the principles of determining stability constants for the Cu(II)-MEA system using pH-metric titration, based on the Bjerrum method.[8][12]

-

Solutions :

-

Standardized copper(II) nitrate (B79036) solution (e.g., 0.01 M).

-

Standardized nitric acid (e.g., 0.1 M).

-

Standardized monoethanolamine solution (e.g., 0.1 M).

-

Inert salt solution for maintaining constant ionic strength (e.g., 1.0 M KNO₃).

-

Standardized carbonate-free NaOH solution (e.g., 0.1 M).

-

-

Titration Procedure :

-

Prepare a series of titration vessels. To each, add a known volume of the copper(II) nitrate solution, nitric acid, and the inert salt solution.

-

Add varying, known volumes of the MEA solution to each vessel to create different ligand-to-metal ratios.

-

Dilute each solution to a constant final volume with deionized water.

-

Titrate each solution with the standardized NaOH solution at a constant temperature (e.g., 30°C).

-

Record the pH after each addition of NaOH using a calibrated pH meter.

-

-

Data Analysis :

-

Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point in the titration.

-

Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.

-

Use computational methods or graphical analysis of the formation curve to solve for the stepwise or overall stability constants (Kₙ or βₙ).

-

The general workflow for synthesis and characterization is depicted in the following diagram.

Structure and Bonding

Monoethanolamine acts as a bidentate chelating ligand, binding to the Cu(II) ion through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered ring. This coordination mode is fundamental to the complex's stability.

The diagram below illustrates the bidentate coordination of two MEA ligands to a central Cu(II) ion, resulting in a typical square planar geometry.

Relevance in Drug Development and Other Applications

While simple copper-ethanolamine complexes are not primary therapeutic agents themselves, their coordination chemistry is highly relevant to drug development professionals.

-

Model Systems : They serve as excellent model systems for understanding how copper interacts with bifunctional molecules containing both amine and hydroxyl groups, functionalities present in many biological molecules and drug candidates.

-

Drug Delivery : The ability of copper to form stable chelates is exploited in drug delivery. Ligands with similar chelating motifs can be designed to carry copper to specific biological targets. The stability constants of these complexes are critical for predicting their behavior in vivo.[13]

-

Anticancer and Antimicrobial Activity : Many copper complexes exhibit significant biological activity.[14][15] The mechanisms often involve the generation of reactive oxygen species (ROS) or inhibition of key cellular processes like the proteasome.[13] Understanding the fundamental coordination chemistry of simple systems like Cu-MEA provides a basis for designing more complex and potent therapeutic agents.

-

Catalysis : Copper-amine complexes are known to catalyze a variety of organic reactions, including oxidation and coupling reactions.[5][13] This catalytic activity is also relevant in biological systems, where copper is a cofactor in numerous enzymes.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Copper(I) and copper(II) in complexes of biochemical significance studied by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. woodpreservation.ca [woodpreservation.ca]

- 4. Synthesis of Copper Nanowires Using Monoethanolamine and the Application in Transparent Conductive Films [mdpi.com]

- 5. Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. patents.justia.com [patents.justia.com]

- 7. CA2476643C - Process for the dissolution of copper metal - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

- 9. ias.ac.in [ias.ac.in]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to Quantum Chemical Calculations on Copper-Ethanolamine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of copper-ethanolamine complexes. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational modeling of metal-ligand interactions. This document outlines the theoretical background, computational methodologies, and data interpretation relevant to this specific class of coordination compounds.

Introduction to Copper-Ethanolamine Complexes

Copper is an essential trace element involved in numerous biological processes, and its coordination chemistry is of significant interest in the development of new therapeutic agents and catalysts.[1] Ethanolamine and its derivatives are versatile ligands capable of forming stable complexes with copper(II) ions. These complexes have applications ranging from wood preservatives to potential anticancer and antimicrobial agents.[2][3] Understanding the electronic structure, bonding, and reactivity of copper-ethanolamine complexes at a molecular level is crucial for the rational design of new compounds with desired properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating these molecular-level details.[4][5]

Theoretical Background and Computational Approaches

Quantum chemical calculations provide a theoretical framework for understanding the behavior of electrons in molecules, which in turn determines their structure, properties, and reactivity. For transition metal complexes like those of copper with ethanolamine, DFT is often the method of choice due to its favorable balance of computational cost and accuracy.[5]

2.1. Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical for obtaining accurate results. Hybrid functionals, such as B3LYP and PBE0, have been shown to perform well for the calculation of geometric parameters and spectroscopic properties of copper(II) complexes.[5][6]

2.2. Basis Sets

The basis set is a set of mathematical functions used to describe the atomic orbitals. For copper-ethanolamine complexes, a combination of basis sets is typically employed. Pople-style basis sets, such as 6-311++G(d,p), are often used for the lighter atoms (C, H, N, O), while for the copper atom, basis sets that include effective core potentials, like the Stuttgart-Dresden (SDD) basis set, are utilized to account for relativistic effects.[6]

Computational Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a copper-ethanolamine complex.

Data Presentation: Calculated Properties of Copper-Ethanolamine Complexes

The following tables summarize typical quantitative data obtained from DFT calculations on copper-ethanolamine complexes, often compared with experimental values for validation.

Table 1: Optimized Geometric Parameters

| Parameter | Calculated (DFT) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| Cu-N (amine) | 1.95 - 2.09 | 1.93 - 2.07 |

| Cu-O (hydroxyl) | 1.90 - 1.98 | 1.89 - 1.98 |

| Bond Angles (°) | ||

| N-Cu-O (chelate ring) | 80 - 90 | 82 - 88 |

| O-Cu-O | 90 - 180 | 92 - 178 |

| N-Cu-N | 90 - 180 | 91 - 179 |

Note: The ranges provided are typical values and can vary depending on the specific complex and computational level.[4][7]

Table 2: Calculated and Experimental Spectroscopic Data

| Spectroscopic Property | Calculated (TD-DFT) | Experimental (UV-Vis) |

| Electronic Transitions (nm) | ||

| d-d transitions | 550 - 650 | 580 - 700 |

| Vibrational Frequencies (cm⁻¹) | Calculated (DFT) | Experimental (IR/Raman) |

| C-N Stretch | 1020 - 1080 | 1030 - 1090 |

| C-O Stretch | 1050 - 1100 | 1060 - 1110 |

| Cu-N Stretch | 400 - 500 | 410 - 510 |

| Cu-O Stretch | 300 - 450 | 310 - 460 |

Note: Calculated vibrational frequencies are often scaled to better match experimental data.[6][8]

Detailed Methodologies

5.1. Computational Protocol

A representative computational protocol for studying a copper(II)-monoethanolamine complex is provided below.

-

Structure Building : The initial 3D structure of the copper-ethanolamine complex is constructed using molecular modeling software.

-

Geometry Optimization : The geometry of the complex is optimized using a DFT functional, such as B3LYP or PBE1PBE, with a suitable basis set combination (e.g., 6-311++G(d,p) for non-metal atoms and SDD for copper).[6] The optimization is performed in the gas phase or with an implicit solvation model like the Polarizable Continuum Model (PCM) to simulate a solvent environment.[6]

-

Frequency Calculations : Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Structure Analysis : Frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps are generated to analyze the electronic properties and predict reactive sites.

-

Spectroscopic Predictions : Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions.[4]

5.2. Experimental Protocols for Validation

Computational results are most valuable when validated against experimental data. Key experimental techniques include:

-

X-ray Crystallography : Provides the definitive solid-state structure of the complex, including bond lengths and angles, which serve as a benchmark for the optimized geometry.[7]

-

Infrared (IR) and Raman Spectroscopy : These techniques measure the vibrational modes of the molecule. The experimental spectra are compared with the calculated vibrational frequencies to confirm the coordination mode of the ligand.[6]

-

UV-Visible (UV-Vis) Spectroscopy : This method probes the electronic transitions within the complex. The experimental absorption maxima are compared with the transitions predicted by TD-DFT calculations.[8]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic Cu(II) complexes, EPR spectroscopy provides information about the electronic environment of the copper center. DFT calculations can be used to predict the g-tensor and hyperfine coupling constants for comparison with experimental EPR data.[4][5]

Visualization of Key Relationships

The following diagram illustrates the relationship between the choice of computational parameters and the resulting data, highlighting the importance of experimental validation.

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for the detailed investigation of copper-ethanolamine complexes. They provide valuable insights into molecular structure, bonding, and spectroscopic properties that are often complementary to experimental data. A synergistic approach, combining high-level computations with experimental validation, is key to advancing our understanding of these important coordination compounds and to guide the development of new molecules for applications in medicine and materials science. This guide provides a foundational framework for researchers to design, execute, and interpret quantum chemical calculations on copper-ethanolamine and related systems.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. woodpreservation.ca [woodpreservation.ca]

- 3. mass.gov [mass.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex with an Acylhydrazone Ligand Derived from Thiophene [mdpi.com]

- 8. amecj.com [amecj.com]

Magnetic Properties of Binuclear Copper-Ethanolamine Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and magnetic properties of binuclear copper(II) complexes incorporating ethanolamine (B43304) ligands. A central focus is placed on the magneto-structural correlations that govern the magnetic behavior of these compounds, offering insights valuable for the design of novel materials and coordination-based therapeutics.

Introduction: The Significance of Binuclear Copper Complexes

Binuclear copper(II) complexes have garnered significant attention in the fields of inorganic chemistry, materials science, and bioinorganic chemistry. Their diverse magnetic properties, arising from the electronic communication between the two copper centers, make them fascinating subjects for fundamental research and potential applications in areas such as catalysis, molecular magnetism, and as models for the active sites of metalloenzymes. Ethanolamine and its derivatives are particularly effective ligands in the formation of these binuclear structures, often acting as bridging ligands that mediate the magnetic exchange interactions between the copper ions. The nature of this interaction, whether antiferromagnetic (spin-pairing) or ferromagnetic (spin-aligning), is subtly dependent on the precise geometric arrangement of the atoms within the binuclear core.

Synthesis of Binuclear Copper-Ethanolamine Complexes

The synthesis of binuclear copper(II)-ethanolamine complexes typically involves the reaction of a copper(II) salt with ethanolamine in a suitable solvent. The ethanolamine ligand can coordinate in different ways, but in binuclear complexes, it most commonly acts as a bridging alkoxo ligand after deprotonation of the alcohol group. The general synthetic strategies can be categorized as follows:

-

Self-Assembly Reactions: The most straightforward method involves the direct reaction of a copper(II) salt (e.g., copper(II) perchlorate, copper(II) chloride, copper(II) acetate) with ethanolamine in a solvent like methanol (B129727) or ethanol. The stoichiometry of the reactants and the reaction conditions (temperature, pH) can influence the final product.

-

Use of Exogenous Bridging Ligands: In addition to the endogenous alkoxo bridge from ethanolamine, other small molecules or anions can be introduced to act as additional bridges between the copper centers. These exogenous bridges, such as hydroxo, acetato, or azido (B1232118) ligands, can further modify the magnetic properties of the complex.[1]

General Synthetic Protocol:

A typical synthesis involves dissolving the copper(II) salt and ethanolamine in a 1:2 molar ratio in a minimal amount of a suitable alcohol solvent (e.g., methanol). The reaction mixture is then stirred, sometimes with gentle heating, for a period ranging from a few hours to several days. The formation of the complex is often indicated by a color change. The product can then be isolated by filtration, followed by washing with a suitable solvent and drying. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate.[2]

Experimental Protocols for Magnetic Characterization

The magnetic properties of binuclear copper(II) complexes are primarily investigated through magnetic susceptibility measurements over a range of temperatures. From these measurements, the strength and nature of the magnetic exchange interaction between the copper ions can be determined.

Magnetic Susceptibility Measurements

Several methods are commonly employed to measure magnetic susceptibility:

-

Gouy Method: This classical method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field. The force exerted on the sample is proportional to its magnetic susceptibility.[3][4]

-

Protocol:

-

A long, cylindrical sample tube is filled with the powdered complex to a known height.

-

The tube is suspended from a balance, with the bottom of the sample positioned in the center of a strong magnetic field and the top of the sample in a region of negligible field.

-

The apparent mass of the sample is measured with the magnetic field off and then with the magnetic field on.

-

The difference in mass is used to calculate the gram magnetic susceptibility (χg).

-

The molar magnetic susceptibility (χM) is then calculated by multiplying χg by the molar mass of the complex.

-

-

-

Evans NMR Method: This method utilizes the effect of a paramagnetic species on the NMR chemical shifts of the solvent. It is a convenient method for determining the magnetic susceptibility of solutions.

-

Protocol:

-

Two NMR tubes are prepared. One contains a solution of the paramagnetic complex in a suitable solvent with a reference compound (e.g., TMS). The other contains only the solvent and the reference compound.

-

The NMR spectra of both solutions are recorded.

-

The difference in the chemical shift (Δδ) of the reference signal between the two spectra is measured.

-

The molar magnetic susceptibility is calculated from Δδ, the concentration of the solution, and the temperature.

-

-

-

Superconducting Quantum Interference Device (SQUID) Magnetometry: This is a highly sensitive method for measuring magnetic properties. It can measure very small magnetic moments and is suitable for a wide range of temperatures and magnetic fields.[5]

-

Protocol:

-

A small, accurately weighed sample of the complex is placed in a sample holder.

-

The sample is introduced into the SQUID magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

-

The data is then used to determine the molar magnetic susceptibility.

-

-

Data Analysis

The temperature dependence of the molar magnetic susceptibility (χM) is analyzed using the Bleaney-Bowers equation, which is derived from the spin Hamiltonian **H = -2J(S₁·S₂) **, where J is the exchange coupling constant and S₁ and S₂ are the spin operators for the two copper(II) ions.

A negative value of 2J indicates antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. The magnitude of 2J reflects the strength of the magnetic interaction.

Magnetic Properties and Magneto-Structural Correlations

The magnetic properties of binuclear copper-ethanolamine complexes are intimately linked to their molecular structure, particularly the geometry of the Cu₂O₂ core formed by the bridging alkoxo groups.

The Role of the Bridging Ligand

The primary pathway for magnetic exchange between the two copper(II) centers is through the bridging alkoxo groups of the deprotonated ethanolamine ligands. This type of interaction is known as superexchange. The effectiveness of this superexchange is highly dependent on the orbital overlap between the magnetic orbitals of the copper ions and the orbitals of the bridging oxygen atoms.

Key Structural Parameters

Several structural parameters have been identified as crucial in determining the nature and magnitude of the magnetic coupling:

-

Cu-O-Cu Bridging Angle (φ): This is one of the most critical factors. For di-μ-hydroxo- and di-μ-alkoxo-bridged dicopper(II) complexes, there is a well-established correlation between the Cu-O-Cu angle and the value of 2J. Generally, as the Cu-O-Cu angle increases, the antiferromagnetic coupling becomes stronger (more negative 2J). A crossover from ferromagnetic to antiferromagnetic behavior is often observed at a bridging angle of around 97.5°.[6]

-

Cu···Cu Separation: The distance between the two copper centers also plays a role, although it is often correlated with the bridging angle. Shorter Cu···Cu distances generally lead to stronger magnetic interactions.

-

Out-of-Plane Displacement of the Alkyl Group: The displacement of the carbon atom of the ethanolamine bridge from the Cu₂O₂ plane can also influence the magnetic coupling.[7]

Quantitative Data

The following table summarizes key structural and magnetic data for some representative binuclear copper complexes with ethanolamine or related amino alcohol ligands.

| Complex | Cu···Cu (Å) | Cu-O-Cu (°) | 2J (cm⁻¹) | Magnetic Behavior | Reference |

| [Cu₂(ae)₂(Br)₂] in [CuBr₂(Hae)₂][Cu₂(ae)₂(Br)₂]¹ | 3.477 | 127.3 | -14.4 | Antiferromagnetic | [1] |

| [Cu₂(μ-dea)₂(sac)₂]² | 2.984 | 102.3 | -186 | Antiferromagnetic | [8] |

| [Cu₂(L¹)(μ-OH)]²⁺³ | 2.909 | 95.6 | +172 | Ferromagnetic | [9] |

¹ ae = deprotonated ethanolamine, Hae = neutral ethanolamine ² dea = diethanolamine, sac = saccharinate ³ L¹ = a macrocyclic ligand

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of binuclear copper-ethanolamine complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of a Binuclear Copper(II)-dipyriamethyrin Complex: [Cu2(dipyriamethyrin)(μ2-1,1-acetato)2] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Reactivity of Copper-Ethanolamine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the reactivity of copper-ethanolamine complexes. It is designed to furnish researchers, scientists, and professionals in drug development with essential data, detailed experimental protocols, and a clear visualization of the underlying chemical processes. This document delves into the synthesis, characterization, and catalytic applications of these versatile complexes, presenting quantitative data in a structured format and offering step-by-step methodologies for key experiments.

Quantitative Data Summary

The reactivity and stability of copper-ethanolamine complexes are significantly influenced by the nature of the ethanolamine (B43304) ligand (mono-, di-, or triethanolamine), the molar ratio of copper to ethanolamine, and the pH of the solution. The following tables summarize key quantitative data extracted from various studies.

Table 1: Stability Constants of Copper(II)-Ethanolamine Complexes

| Complex Species | Log K | Conditions | Reference |

| [Cu(MEA)]²⁺ | 4.35 | 1.0 M KNO₃, 30°C | [1] |

| [Cu(MEA)₂]²⁺ | 7.85 | 1.0 M KNO₃, 30°C | [1] |

| [Cu(MEA)₃]²⁺ | 10.15 | 1.0 M KNO₃, 30°C | [1] |

| [Cu(DEA)]²⁺ | 6.85 | 30°C | [2] |

| [Cu(DEA)₂]²⁺ | 11.65 | 30°C | [2] |

| [Cu(DEA)₃]²⁺ | 13.95 | 30°C | [2] |

| [Cu(TEA)(OH)₃]⁻ | - | Alkaline Solution | [3][4] |

MEA = Monoethanolamine, DEA = Diethanolamine, TEA = Triethanolamine

Table 2: Catalytic Activity of Copper-Ethanolamine Complexes in Aerobic Oxidation of 2-Aminophenol

| Catalyst | Substrate | Product | Maximum Reaction Rate (M s⁻¹) | Reference |

| [Cu₂(bae)₂(Cl)₂] | 2-Aminophenol | 2-Aminophenoxazin-3-one | 2.3 x 10⁻⁸ | [5] |

| [Cu(ca)₂(Hbae)₂] | o-Aminophenol | Phenoxazinone chromophore | 4.0 x 10⁻⁷ | [6] |

| [Cu(va)₂(Hbae)₂] | o-Aminophenol | Phenoxazinone chromophore | 2.5 x 10⁻⁷ | [6] |

| [Cu₄(va)₄(bae)₄]·H₂O | o-Aminophenol | Phenoxazinone chromophore | 2.1 x 10⁻⁷ | [6] |

bae = 2-benzylaminoethanol, ca = cinnamic acid, va = valeric acid

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and analysis of copper-ethanolamine complexes.

Synthesis of Copper(II)-Monoethanolamine Complex

Objective: To synthesize a copper(II)-monoethanolamine complex.

Materials:

-